molecular formula C14H7F4NO B8151497 3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl

3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B8151497
M. Wt: 281.20 g/mol
InChI Key: FTIRAIALECJRFF-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl is a biphenyl derivative characterized by three key substituents:

  • Cyano (CN) group at position 3: Enhances electronic withdrawal and may improve metabolic stability.
  • Fluoro (F) group at position 2: Contributes to lipophilicity and resistance to oxidative metabolism.
  • Trifluoromethoxy (OCF₃) group at position 4': Known for increasing lipophilicity and bioavailability in pharmaceuticals .

Properties

IUPAC Name

2-fluoro-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-10(8-19)2-1-3-12(13)9-4-6-11(7-5-9)20-14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIRAIALECJRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Methodology

The Suzuki-Miyaura reaction is widely employed for biphenyl synthesis due to its tolerance for diverse functional groups. For 3-cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl, the strategy involves coupling 2-fluoro-3-cyanophenylboronic acid with 4-bromo-(trifluoromethoxy)benzene (or vice versa) under palladium catalysis.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : THF/H₂O (4:1 v/v)

  • Temperature : 80–100°C

  • Time : 12–24 hours

Example Procedure

  • Combine 2-fluoro-3-cyanophenylboronic acid (1.2 equiv), 4-bromo-(trifluoromethoxy)benzene (1.0 equiv), Pd(PPh₃)₄, and K₂CO₃ in THF/H₂O.

  • Heat at 85°C for 18 hours under nitrogen.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography (hexane/ethyl acetate).

Yield and Challenges

  • Yield : 65–78%

  • Key Challenges :

    • Sensitivity of the cyano group to hydrolysis under basic conditions.

    • Competing homocoupling of boronic acids.

Grignard Reagent-Mediated Coupling

Biphenyl Core Formation

This method utilizes a Grignard reagent to form the biphenyl skeleton, followed by functional group introduction.

Step 1: Grignard Formation

  • Reagents :

    • p-Trifluoromethoxyphenyl magnesium bromide (prepared from p-bromo-(trifluoromethoxy)benzene and Mg).

  • Conditions : THF, 0–5°C, 2 hours.

Step 2: Coupling with o-Fluorobenzonitrile

  • Add o-fluorobenzonitrile (1.0 equiv) to the Grignard reagent.

  • Stir at room temperature for 12 hours.

  • Quench with NH₄Cl, extract with dichloromethane, and purify via distillation.

Yield and Limitations

  • Yield : 55–62%

  • Limitations :

    • Requires anhydrous conditions.

    • Low regioselectivity for unsymmetrical substrates.

Sequential Functionalization Approach

Bromination-Substitution Strategy

This two-step method involves brominating a preformed biphenyl intermediate, followed by cyanide substitution.

Step 1: Bromination

  • Substrate : 3-Fluoro-4'-(trifluoromethoxy)biphenyl.

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv).

  • Conditions : CCl₄, AIBN (catalyst), reflux, 6 hours.

  • Product : 3-Bromo-2-fluoro-4'-(trifluoromethoxy)biphenyl.

Step 2: Cyanation

  • React the brominated intermediate with CuCN (2.0 equiv) in DMF.

  • Heat at 120°C for 8 hours.

  • Purify via recrystallization (ethanol/water).

Yield and Efficiency

  • Overall Yield : 70–82%

  • Advantages : High purity (>98% by HPLC).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Drawbacks
Suzuki-Miyaura Coupling65–78%12–24 hoursFunctional group toleranceRequires palladium catalysts
Grignard Coupling55–62%14–18 hoursNo transition metalsLow regioselectivity
Bromination-Substitution70–82%14 hours totalScalabilityMultiple steps

Advanced Modifications and Catalytic Systems

Microwave-Assisted Suzuki Coupling

Microwave irradiation reduces reaction time significantly:

  • Conditions : 100°C, 30 minutes.

  • Yield : 72%.

Flow Chemistry for Bromination

Continuous flow systems enhance safety and efficiency in bromination:

  • Residence Time : 10 minutes.

  • Conversion : >95%.

Chemical Reactions Analysis

Cycloaddition Reactions

The cyano and trifluoromethoxy groups enable participation in silver-catalyzed [3 + 2] cycloadditions. Research demonstrates that similar biphenyl derivatives undergo regioselective reactions with trifluorodiazoethane (CF₃CHN₂) under Ag₂O catalysis . Key findings include:

Reaction Parameters Outcomes
Catalyst: Ag₂O (10 mol%)Forms pyrazole derivatives via cycloaddition with dicyanoalkenes
Solvent: DCE, 50°CRegioselectivity controlled by electrophilic carbon activation
Substrate Scope: DicyanoalkenesYields range: 47–95% (dependent on substituent electronic effects)
Key Intermediate: Silver-trifluorodiazoethylideConfirmed by ¹⁹F-NMR (−47.9 ppm shift)

Mechanistic studies reveal a stepwise pathway:

  • Ag coordination to CF₃CHN₂ generates reactive intermediates

  • [3 + 2] cycloaddition with dicyanoalkenes forms pyrazoline intermediates

  • Cyanide elimination and aromatization yield final pyrazole products

Cyano Group Reactivity

The cyano group participates in nucleophilic substitutions and reductions:

  • Reduction : LiAlH₄ converts cyano to amine groups, though direct data for this compound requires extrapolation from analogous biphenyl systems .

  • Oxidation : KMnO₄ under acidic conditions oxidizes cyano groups to carboxylic acids (observed in related compounds) .

Trifluoromethoxy Group Stability

The -OCF₃ group exhibits high stability toward electrophilic attacks but undergoes cleavage under strong reducing conditions (e.g., H₂/Pd-C) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs substitutions to meta/para positions relative to electron-withdrawing groups:

Reagent Position Product Yield
HNO₃/H₂SO₄Meta to -CNNitro derivative~65%
Cl₂/FeCl₃Para to -FChlorinated biphenyl72%
CF₃SO₃HOrtho to -OCF₃Triflated product58%

Coupling Reactions

The biphenyl core enables Suzuki-Miyaura cross-coupling, though steric hindrance from -OCF₃ reduces efficiency:

Conditions Coupling Partner Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1)Boronic acids40–60%
Microwave, 120°C, 30 minAryl halides55%

Stability Under Acidic/Basic Conditions

  • Acidic (HCl, 12 M) : Cleaves ethers but preserves -CN and -OCF₃ groups .

  • Basic (NaOH, 10%) : Hydrolyzes nitriles to amides (requires elevated temperatures) .

Mechanistic Insights from Deuterium Labeling

Studies on analogous compounds show:

  • AgCl/TMEDA promotes 1,3-hydrogen shifts during pyrazole formation

  • Base-mediated cyanide elimination is rate-determining (k = 0.15 min⁻¹ at 50°C)

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of biphenyl compounds, including 3-cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl, exhibit potential antitumor activity. Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines by interacting with specific enzymes and receptors involved in tumor growth.

Case Study:
In a study focusing on the inhibition of cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxic effects against human cervical cancer cells, suggesting its potential as a lead compound for further development.

Selective Androgen Receptor Modulation

This compound is being investigated for its role as a selective androgen receptor modulator (SARM). SAR studies have shown that structural modifications can enhance binding affinity to androgen receptors, making it a candidate for therapeutic applications in hormonal treatments .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeObservations
This compoundAntitumorInhibits cervical cancer cell proliferation
S-23Hormonal ModulationHigh binding affinity as SARM
Trifluoromethyl derivativesAntimicrobialEnhanced activity against bacterial strains

Material Science Applications

This compound serves as an important building block in organic synthesis and materials science. Its unique electronic properties make it suitable for developing new materials with specific functionalities.

Ligands and Catalysts

The compound has been explored as an adjustable axially chiral biphenyl ligand in asymmetric synthesis. Its ability to form stable complexes with metal catalysts enhances reaction efficiency and selectivity .

Table 2: Comparison of Ligands

Ligand NameStructureApplication
This compoundBiphenyl with cyano and trifluoromethoxy groupsAsymmetric synthesis
Other biphenyl ligandsVariesGeneral catalytic applications

Biological Research Applications

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing biochemical pathways.

Enzyme Inhibition

Studies indicate that this compound can act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cellular function. The fluorinated structure significantly enhances metabolic stability, making it a candidate for drug development.

Case Study:
Research involving enzyme assays demonstrated that this compound exhibited competitive inhibition against specific enzymes involved in metabolic processes, highlighting its relevance in drug design.

Mechanism of Action

The mechanism of action of 3-Cyano-2-fluoro-4’-(trifluoromethoxy)biphenyl depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents and their functional impacts:

Compound Name Substituents (Positions) Key Functional Impacts
3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl 3-CN, 2-F, 4'-OCF₃ High metabolic stability, moderate solubility
N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide 3-carboxamide, 4'-OCF₃, pyridine-morpholine Enhanced solubility via carboxamide; hedgehog pathway modulation
BD630265 4'-OCF₃, 2-Cl, ethylsulfonyl Antifungal activity; high lipophilicity
Methyl 4'-(furan-3-yl)-2-(3-(trifluoromethoxy)benzamido)-[1,1'-biphenyl]-4-carboxylate 4-carboxylate, 4'-OCF₃ Improved crystallinity; moderate bioactivity

Key Observations :

  • Cyano vs.
  • Fluoro vs.

Physicochemical and Pharmacokinetic Properties

Property This compound (Theoretical) N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide BD630265
LogP ~3.8 (estimated) 2.5 4.2
Solubility (mg/mL) 0.1–0.5 (predicted) 1.2 (monophosphate salt improves solubility to 5.6) 0.08
Melting Point (°C) 160–180 (estimated) 195–198 (crystalline form A) 142–145
Bioavailability (%) ~50 (predicted) 72 (salt form) 35

Key Findings :

  • The trifluoromethoxy group universally enhances lipophilicity (LogP >2.5 across analogs).

Insights :

  • The trifluoromethoxy group is critical for antifungal activity in CYP51 inhibitors (e.g., BD630265) .
  • Morpholine and pyridine substituents in carboxamide analogs enable hedgehog pathway modulation, suggesting that modifying the target compound’s substituents (e.g., adding a morpholine group) could redirect its therapeutic application .

Biological Activity

3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl is an organic compound characterized by a biphenyl structure with significant substituents, including a cyano group, a fluorine atom, and a trifluoromethoxy group. This unique combination of functional groups imparts distinct electronic properties that enhance its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₄H₈F₄N O
  • Molecular Weight : Approximately 307.2 g/mol
  • Structure : Contains multiple electronegative fluorine atoms and a cyano group, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The presence of fluorinated groups enhances the compound's binding affinity and selectivity, which is crucial for its therapeutic potential. Research indicates that compounds with similar structures have been explored for their roles in cancer treatment due to their inhibitory effects on tumor growth and proliferation .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are critical in cancer metabolism.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with cancer progression.
  • Metabolic Stability : The fluorinated structure contributes to enhanced metabolic stability and bioavailability, making it more effective as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrileContains trifluoromethyl groupDifferent electronic properties due to substitution pattern
4'-Cyano-4-fluoro-[1,1'-biphenyl]Lacks trifluoromethoxy groupDifferent reactivity profile
2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acidContains carboxylic acid instead of cyanoDifferent biological activities
4'-Fluoro-[1,1'-biphenyl]-4-amineAmino group instead of cyanoExhibits different biological activities

The unique combination of the cyano group, fluorine atom, and trifluoromethoxy group in this compound enhances its reactivity and binding affinity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition Studies : Research indicates that related biphenyl compounds exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds with similar fluorinated structures showed increased cytotoxicity against breast cancer cell lines (e.g., MCF-7) compared to non-fluorinated analogs .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that structural modifications significantly affect the potency and selectivity of these compounds. The incorporation of fluorine atoms has been linked to increased binding affinity to target proteins involved in tumorigenesis .
  • Therapeutic Potential : The promising results from preclinical studies suggest that this compound could serve as a lead compound for the development of new anticancer therapies. Its unique structural features may enhance efficacy while minimizing toxicity.

Q & A

Basic: What synthetic methodologies are recommended for introducing the trifluoromethoxy group into biphenyl systems?

Answer:
The trifluoromethoxy (-OCF₃) group is typically introduced via nucleophilic substitution or cross-coupling reactions. For biphenyl systems, Suzuki-Miyaura coupling is effective for attaching pre-functionalized aryl boronic esters containing the trifluoromethoxy group. For example, 4-(trifluoromethoxy)phenylboronic acid can be coupled with halogenated intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/H₂O) at 80–100°C . Alternatively, aryl triflates (e.g., 3-fluorophenyl trifluoromethanesulfonate) can act as electrophilic partners in coupling reactions, as demonstrated in intermediates for hedgehog pathway inhibitors . Purification often requires silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization for stereochemical control.

Basic: How can spectroscopic techniques distinguish positional isomers in trifluoromethoxy-substituted biphenyls?

Answer:
19F NMR is critical for differentiating trifluoromethoxy regioisomers due to distinct chemical shifts influenced by substituent proximity. For instance, the -OCF₃ group at the 4' position (para) on biphenyl exhibits a singlet at δ −58 to −60 ppm, while meta substitution shifts the signal upfield by 1–2 ppm. Complementary 1H-13C HSQC and NOESY NMR experiments resolve biphenyl coupling patterns, particularly when fluorine atoms induce deshielding effects . Mass spectrometry (HRMS-ESI) further confirms molecular integrity, with the trifluoromethoxy group contributing a characteristic isotopic cluster (M+·, m/z 231.1 for C₇H₄F₃O) .

Advanced: How do crystallographic polymorphisms affect the bioactivity of trifluoromethoxy-containing pharmaceuticals?

Answer:
Crystal forms (e.g., monophosphate salts) significantly influence solubility, bioavailability, and target binding. For N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide monophosphate, polymorph screening via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) revealed Form I (melting point 215°C) as the thermodynamically stable phase with superior dissolution rates compared to Form II . Researchers must employ high-throughput crystallization trials (using solvents like acetonitrile/water) and stability studies (40°C/75% RH for 4 weeks) to identify optimal forms for preclinical testing .

Advanced: How can contradictory bioactivity data in trifluoromethoxy derivatives be resolved?

Answer:
Discrepancies often arise from assay-specific variables (e.g., cell line sensitivity, solvent effects) or compound stability. For example, mitochondrial uncouplers like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) show variable OCR (oxygen consumption rate) values depending on cell permeability and residual DMSO concentrations . To mitigate this:

  • Standardize assay conditions (e.g., ≤0.1% DMSO, 24-hour pre-incubation).
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, qPCR for pathway modulation).
  • Assess metabolic stability in microsomal assays to rule out rapid degradation .

Advanced: What computational strategies predict the electronic effects of the trifluoromethoxy group on biphenyl systems?

Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects. The trifluoromethoxy group reduces electron density on the biphenyl ring, lowering LUMO energy by ~1.2 eV compared to methoxy analogs, enhancing electrophilicity for nucleophilic attack . Molecular dynamics (MD) simulations further model solvation effects, showing that -OCF₃ improves membrane permeability (logP increase by 0.8–1.2) .

Advanced: How do synthetic impurities in trifluoromethoxy intermediates impact pharmacological profiling?

Answer:
Residual palladium (from cross-coupling) or unreacted triflate precursors can skew bioassay results. For example, Pd levels >10 ppm in N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl] derivatives inhibit SMO receptor binding (IC₅₀ shift by 3-fold). Mitigation strategies include:

  • Post-synthesis chelation with SiliaMetS Thiol resin.
  • HPLC purity assessment (C18 column, 0.1% TFA in H₂O/ACN gradient) to ensure ≥95% purity .

Basic: What safety protocols are critical for handling fluorinated intermediates?

Answer:
Fluorinated compounds (e.g., 3-fluorophenyl trifluoromethanesulfonate) require strict controls:

  • Use PTFE-lined caps to prevent hydrolysis.
  • Conduct reactions in fume hoods with HEPA filters to avoid inhalation of volatile byproducts (e.g., HF).
  • Store at −20°C under argon to suppress degradation .

Advanced: What patent analysis methodologies guide research on novel trifluoromethoxy derivatives?

Answer:
Patent mining (e.g., Espacenet, USPTO) identifies synthetic routes and structure-activity claims. For instance, US8063043 covers salts of 4'-(trifluoromethoxy)biphenyl carboxamides, emphasizing morpholine ring substitutions for enhanced pharmacokinetics . Researchers should cross-reference INID codes (e.g., C07D 498/08 for heterocyclic synthesis) to avoid infringement and prioritize under-explored modifications .

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